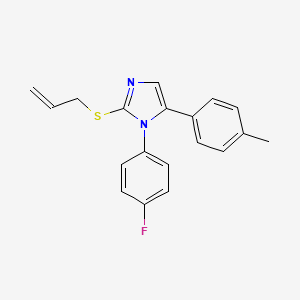

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole

Description

2-(Allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

- 4-Fluorophenyl group at position 1, contributing electron-withdrawing effects and enhancing metabolic stability.

- p-Tolyl group (4-methylphenyl) at position 5, providing lipophilicity and influencing steric interactions.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2S/c1-3-12-23-19-21-13-18(15-6-4-14(2)5-7-15)22(19)17-10-8-16(20)9-11-17/h3-11,13H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFOUPRWNYZOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol and an appropriate leaving group on the imidazole ring.

Attachment of the Fluorophenyl and p-Tolyl Groups: The fluorophenyl and p-tolyl groups can be introduced through electrophilic aromatic substitution reactions using the corresponding halides and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The fluorophenyl and p-tolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, sulfonates, and various catalysts (e.g., palladium, copper) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: Used as a probe to study enzyme interactions and receptor binding.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Imidazole Derivatives

Key Observations:

- Allylthio vs. The unsaturated allyl chain may enhance reactivity in click chemistry or prodrug strategies.

- p-Tolyl vs.

- Fluorophenyl vs. Chlorophenyl (Position 1): The 4-fluorophenyl group in the target compound provides a balance of electron-withdrawing effects and metabolic resistance, whereas the 4-chlorophenyl analog in may exhibit stronger halogen bonding but higher toxicity risks .

Physicochemical Properties

Table 2: Calculated Properties of Selected Imidazoles

Notable Trends:

- The target compound’s higher logP aligns with its increased lipophilicity, suggesting advantages in blood-brain barrier penetration but challenges in formulation.

- The allylthio group contributes to a higher rotatable bond count (5 vs.

Notes

- Safety and Handling: While specific data for the target compound are unavailable, structurally related imidazoles (e.g., 1-methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole) require precautions against inhalation and skin contact .

- Synthesis Considerations: Analogous compounds are synthesized using oxidative cyclization under inert atmospheres, with purity confirmed via NMR and elemental analysis .

- Structural Characterization: Crystallographic data for isostructural imidazoles (e.g., ) highlight planar molecular geometries, though bulky substituents like p-tolyl may induce deviations .

Biological Activity

2-(Allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic imidazole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features an imidazole ring substituted with an allylthio group, a 4-fluorophenyl moiety, and a p-tolyl group. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. A study evaluating related compounds showed that certain imidazole derivatives demonstrated potent antiproliferative effects against several cancer cell lines, including HeLa, A549, and SGC-7901. For instance, compounds similar to this compound displayed IC50 values indicating effective inhibition of cell growth (Table 1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4f | HeLa | 3.24 |

| 4f | A549 | 10.96 |

| 4f | SGC-7901 | 2.96 |

The mechanism behind this activity often involves the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .

The biological activity of imidazole derivatives like this compound is primarily attributed to their ability to interact with cellular targets, including enzymes and receptors involved in cell proliferation and survival. For example, the compound may inhibit specific kinases or other enzymes critical for tumor growth .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that compounds structurally related to this compound significantly inhibited the growth of various cancer cell lines while showing lower toxicity towards normal cells .

- Apoptosis Induction : In a detailed study involving HeLa cells, treatment with related compounds resulted in a marked increase in apoptosis rates compared to standard chemotherapy agents like 5-FU. The apoptosis was linked to increased expression levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

- Comparative Analysis : When compared to other known anticancer agents, the selectivity index for these compounds indicated a favorable therapeutic window, suggesting their potential as safer alternatives in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.